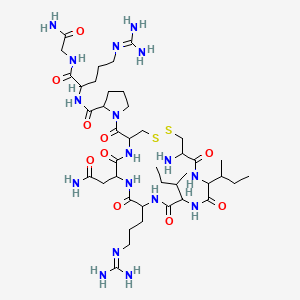
H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 is a synthetic peptide composed of multiple amino acids. This compound is a derivative of cysteine and includes other amino acids such as isoleucine, arginine, asparagine, proline, and glycine. It is used in various scientific research applications due to its unique properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents like HBTU or DIC.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered sequences.
Aplicaciones Científicas De Investigación
H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mecanismo De Acción
The mechanism of action of H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 involves its interaction with specific molecular targets. The cysteine residues can form disulfide bonds, influencing the peptide’s conformation and stability. The arginine and asparagine residues may interact with cellular receptors or enzymes, modulating biological activities. The peptide’s overall structure allows it to participate in various biochemical pathways, potentially affecting cellular functions and signaling.
Comparación Con Compuestos Similares
Similar Compounds
H-DL-Cys.HCl: A cysteine derivative used in similar research applications.
DL-Cysteine hydrochloride monohydrate: Another cysteine derivative with comparable properties.
Uniqueness
H-DL-Cys(1)-DL-xiIle-DL-xiIle-DL-Arg-DL-Asn-DL-Cys(1)-DL-Pro-DL-Arg-Gly-NH2 is unique due to its specific amino acid sequence, which imparts distinct structural and functional characteristics. The presence of multiple cysteine residues allows for the formation of disulfide bonds, enhancing stability and enabling specific interactions with molecular targets.
Propiedades
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-13,16-di(butan-2-yl)-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H73N17O10S2/c1-5-20(3)30-37(66)53-24(11-8-14-50-41(47)48)34(63)54-25(16-28(43)59)35(64)55-26(19-70-69-18-22(42)32(61)56-31(21(4)6-2)38(67)57-30)39(68)58-15-9-12-27(58)36(65)52-23(10-7-13-49-40(45)46)33(62)51-17-29(44)60/h20-27,30-31H,5-19,42H2,1-4H3,(H2,43,59)(H2,44,60)(H,51,62)(H,52,65)(H,53,66)(H,54,63)(H,55,64)(H,56,61)(H,57,67)(H4,45,46,49)(H4,47,48,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIFAUSRCYILTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N)C(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H73N17O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)

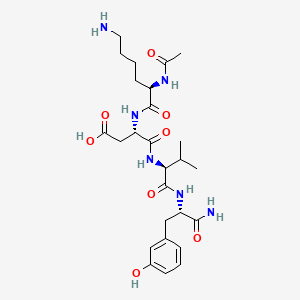

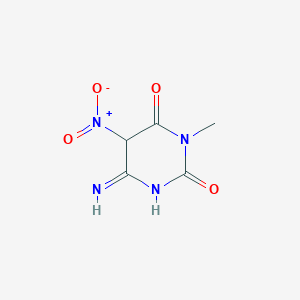
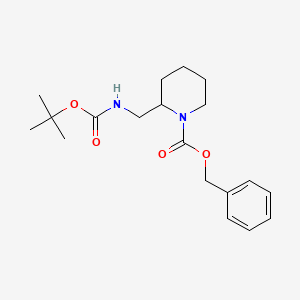

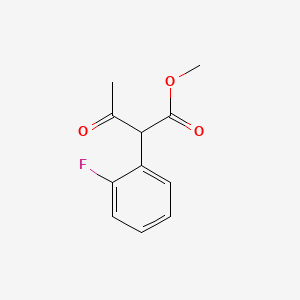
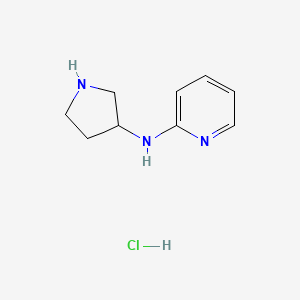
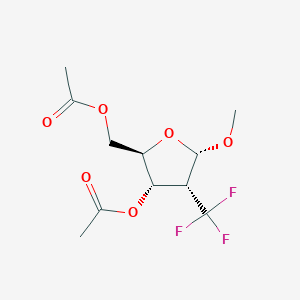

acetic acid](/img/structure/B12327414.png)
![N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-thiophen-2-ylacetamide](/img/structure/B12327423.png)
